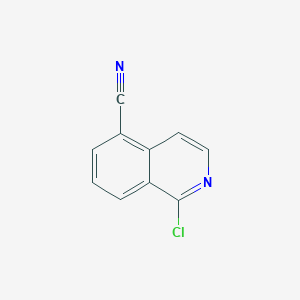

1-Chloroisoquinoline-5-carbonitrile

Description

Properties

IUPAC Name |

1-chloroisoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFDSWMDWPVWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=C(C2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Chloroisoquinoline 5 Carbonitrile

Precursor Synthesis: Construction of the 1-Chloroisoquinoline (B32320) Core

The initial and crucial phase in the synthesis of 1-chloroisoquinoline-5-carbonitrile is the formation of the 1-chloroisoquinoline nucleus. This has been achieved through both classical and contemporary synthetic routes.

Established Routes to 1-Chloroisoquinolines

A well-established and frequently utilized method for the synthesis of 1-chloroisoquinolines involves the treatment of an isoquinoline (B145761) N-oxide with a chlorinating agent. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction proceeds by heating the isoquinoline N-oxide with phosphorus oxychloride, leading to the formation of the desired 1-chloroisoquinoline. This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained.

Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride. wikipedia.orgslideshare.netjk-sci.com This cyclization yields a 3,4-dihydroisoquinoline (B110456) intermediate, which can then be aromatized and subsequently chlorinated to afford the 1-chloroisoquinoline core. The regioselectivity of the Bischler-Napieralski reaction is influenced by the substituents present on the phenyl ring of the starting β-phenylethylamide. quimicaorganica.orgorganic-chemistry.org

| Starting Material | Reagents | Product | Key Features |

| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline | Good yields, readily available starting materials. |

| β-Phenylethylamide | P₂O₅ or POCl₃, then aromatization and chlorination | 1-Chloroisoquinoline | Forms a dihydroisoquinoline intermediate; regioselectivity is substituent-dependent. wikipedia.orgslideshare.netjk-sci.comquimicaorganica.orgorganic-chemistry.org |

Modern Advancements in Chloroisoquinoline Preparation

Recent advancements in synthetic methodology have provided more efficient and milder routes to the 1-chloroisoquinoline core. These modern techniques often involve transition-metal catalysis, offering improved functional group tolerance and reaction conditions.

Transition-metal-free approaches have also been developed, providing sustainable alternatives to classical methods. rsc.org These can include novel rearrangement reactions or the use of unique activating agents to facilitate the cyclization and chlorination steps. While specific examples for the direct synthesis of 1-chloroisoquinoline using these modern methods are still emerging in the literature, the general principles of modern heterocyclic synthesis are applicable.

Functionalization Approaches: Introduction of the Carbonitrile Group at C-5

With the 1-chloroisoquinoline core in hand, the next critical step is the introduction of the carbonitrile (-CN) group at the C-5 position. This can be achieved through either direct or indirect methodologies.

Direct Cyanation Methodologies

Direct cyanation involves the direct introduction of a cyano group onto the C-5 position of the 1-chloroisoquinoline skeleton. Palladium-catalyzed cyanation reactions have become a powerful tool for the formation of aryl nitriles from aryl halides. organic-chemistry.orgmit.edunih.gov This approach would typically involve the coupling of a 5-halo-1-chloroisoquinoline (e.g., 5-bromo-1-chloroisoquinoline) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst and a suitable ligand. These reactions often proceed under milder conditions than traditional methods and exhibit broad functional group compatibility.

Direct C-H cyanation is another modern approach that is gaining traction, although its application to complex heterocyclic systems like 1-chloroisoquinoline requires careful optimization of reaction conditions and catalysts.

Indirect Routes via Pre-functionalized Intermediates

Indirect routes to this compound rely on the conversion of a pre-existing functional group at the C-5 position into a nitrile. A common and effective strategy is the Sandmeyer reaction. This multi-step process begins with the nitration of 1-chloroisoquinoline to introduce a nitro group at the C-5 position, yielding 1-chloro-5-nitroisoquinoline. The nitro group is then reduced to an amino group to form 5-amino-1-chloroisoquinoline. Finally, the amino group is diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile.

Another potential indirect route involves the synthesis of 1-chloroisoquinoline-5-carboxylic acid. chemicalbook.com This carboxylic acid can then be converted to the corresponding primary amide, which can subsequently be dehydrated using a variety of reagents, such as phosphorus oxychloride or thionyl chloride, to furnish the desired this compound.

| Precursor | Reaction Sequence | Key Reagents |

| 1-Chloroisoquinoline | 1. Nitration 2. Reduction 3. Sandmeyer Reaction | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or Fe/HCl 3. NaNO₂, CuCN |

| 1-Chloroisoquinoline-5-carboxylic acid chemicalbook.com | 1. Amide formation 2. Dehydration | 1. SOCl₂, NH₄OH 2. POCl₃ or SOCl₂ |

| 1-Chloro-5-bromoisoquinoline oakwoodchemical.com | Palladium-catalyzed cyanation | Pd catalyst, cyanide source (e.g., Zn(CN)₂) |

Advanced Synthetic Techniques and Catalysis

The synthesis of this compound can benefit from the application of advanced synthetic techniques and catalysis to improve efficiency, yield, and sustainability. As mentioned, palladium-catalyzed cross-coupling reactions are at the forefront of modern synthetic chemistry for C-C and C-N bond formation. organic-chemistry.orgmit.edunih.gov The development of new ligands and catalyst systems continues to expand the scope and utility of these reactions for the synthesis of complex molecules.

Transition-metal-catalyzed reactions involving N-acyliminium ions derived from isoquinolines have also emerged as a powerful strategy for the introduction of various substituents. ucla.edu Furthermore, transition-metal-free synthetic methods are an area of active research, offering greener and more cost-effective alternatives. rsc.org These methods may involve organocatalysis or unique reaction conditions to achieve the desired transformations. As the demand for complex heterocyclic compounds like this compound grows, the development and application of these advanced synthetic techniques will be crucial.

Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

The construction of the isoquinoline skeleton is frequently accomplished using transition metal-catalyzed reactions, which are prized for their efficiency and functional group tolerance. Catalysts based on palladium, rhodium, copper, and ruthenium are central to these strategies, enabling the formation of key carbon-carbon and carbon-nitrogen bonds. organic-chemistry.orgmdpi.com

Palladium-catalyzed reactions, for instance, can involve the coupling of an ortho-haloaryl aldehyde with a terminal alkyne, followed by a cyclization step to form the isoquinoline ring. organic-chemistry.org A notable method involves the coupling of the tert-butylimine of an o-iodobenzaldehyde with various terminal acetylenes, which, after a subsequent copper-catalyzed cyclization, yields isoquinolines in excellent yields over short reaction times. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool. This approach allows for the direct functionalization of C-H bonds, often in aromatic precursors like oximes, which can then annulate with alkynes to build the heterocyclic ring. organic-chemistry.orgmdpi.com These methods obviate the need for pre-functionalized starting materials, offering a more atom-economical route. organic-chemistry.org

Another efficient strategy is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which serves as the nitrogen source. This three-component [3+2+1] cyclization produces densely functionalized isoquinolines with high selectivity. organic-chemistry.org For the specific synthesis of 1-chloroisoquinolines, a common route involves the treatment of the corresponding isoquinolin-1(2H)-one or its N-oxide precursor with a chlorinating agent like phosphoryl chloride (POCl₃). thieme-connect.dechemicalbook.com The isoquinoline core itself can be assembled using the aforementioned metal-catalyzed methods, followed by oxidation and chlorination to yield the desired 1-chloro derivative. The introduction of the 5-carbonitrile group can be envisioned through functionalization of a precursor such as 1-chloro-5-nitroisoquinoline.

Table 1: Transition Metal-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst System | Reaction Type | Substrates | Key Finding | Citation |

|---|---|---|---|---|

| Palladium/Copper | Coupling/Cyclization | o-Iodobenzaldehyde imine, terminal acetylenes | Provides isoquinolines in excellent yields and short reaction times. | organic-chemistry.org |

| Rhodium(III) | C-H Activation/Annulation | Aromatic oximes, internal alkynes | Efficient one-pot synthesis of multisubstituted isoquinolines without external oxidants. | organic-chemistry.org |

| Copper(I) | Tandem [3+2+1] Cyclization | 2-Bromoaryl ketones, terminal alkynes, CH₃CN | Densely functionalized isoquinolines are formed via N atom transfer. | organic-chemistry.org |

| Ruthenium(II) | C-H Functionalization/Annulation | Primary benzylamines, sulfoxonium ylides | Utilizes the free amine as a directing group, avoiding external oxidants. | organic-chemistry.org |

Organocatalysis and Phase-Transfer Catalysis for Isoquinoline Derivatives

In recent years, organocatalysis and phase-transfer catalysis have offered compelling alternatives to metal-based methods, often providing unique reactivity and selectivity, including the ability to generate chiral molecules.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. rsc.org This field has been instrumental in the asymmetric synthesis of complex molecules. For isoquinoline synthesis, organocatalytic strategies often focus on constructing chiral hydroisoquinoline scaffolds, which can later be aromatized. rsc.orgacs.org One such method involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade reaction between cyanoacrylamides and 2,4-dienals, yielding highly functionalized hydroisoquinolines with excellent stereoselectivity. rsc.org Chiral phosphoric acids have also been employed to catalyze enantioselective Pictet-Spengler reactions, producing axially chiral tetrahydroisoquinolines with high enantiomeric excess. acs.org Bifunctional organocatalysts, such as those derived from quinine, can promote enantioselective reactions to form axially chiral isoquinoline N-oxides, which are direct precursors to 1-substituted isoquinolines. thieme-connect.com

Phase-Transfer Catalysis (PTC) is a valuable technique for reactions where the reactants are soluble in two immiscible phases, typically an aqueous and an organic phase. youtube.com The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the reaction by transporting one of the reactants (usually an anion) across the phase boundary into the organic phase where the reaction occurs. youtube.com A classic application relevant to isoquinoline synthesis is the alkylation of Reissert compounds, such as 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile. rsc.org The use of PTC in this context can lead to improved yields and reduced reaction times. rsc.org This methodology highlights a pathway for modifying isoquinoline structures already containing a nitrile group, demonstrating the potential for applying PTC in the synthesis of complex derivatives.

Table 2: Organocatalysis and Phase-Transfer Catalysis in Isoquinoline Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Substrates | Key Finding | Citation |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Pictet-Spengler Reaction | Various aldehydes and amines | Produces axially chiral tetrahydroisoquinolines with up to 99% ee. | acs.org |

| Organocatalysis | Quinine-derived Urea | Enantioselective N-Oxide Formation | Isoquinolines | Creates axially chiral isoquinoline N-oxides in excellent yields and enantioselectivities. | thieme-connect.com |

| Phase-Transfer Catalysis | Quaternary Ammonium Salt | Alkylation | 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile | Ultrasonic irradiation in conjunction with PTC improves yields and shortens reaction times. | rsc.org |

| Phase-Transfer Catalysis | Tetraalkylammonium Nitrates | N-Alkylation | 1H-Benz[de]isoquinoline-1,3(2H)-dione | Demonstrates the feasibility of PTC for the N-alkylation of isoquinoline-related structures. | researchgate.net |

One-Pot and Multicomponent Reactions for Scaffold Assembly

To enhance synthetic efficiency, reduce waste, and accelerate the discovery of novel compounds, chemists are increasingly turning to one-pot and multicomponent reactions. These strategies streamline synthetic sequences by combining multiple steps in a single vessel.

One-Pot Reactions involve the sequential execution of multiple transformations in a single reactor without isolating intermediates. This approach saves time, materials, and reduces solvent waste. rsc.orgbeilstein-archives.org An example is the synthesis of 2-aminoquinoline (B145021) derivatives where α-diaminoboryl carbanions, prepared from acetonitrile, are reacted with 2-nitrobenzaldehydes, followed by reductive cyclization, all within a single flask. rsc.org Another innovative one-pot approach is a "solvent-involved" synthesis, where the solvent also acts as a reactant. mdpi.com For instance, the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines proceeds via the reaction of salicylaldehydes and a malononitrile (B47326) dimer, where the alcohol solvent subsequently adds to an intermediate to become part of the final product structure. mdpi.com This principle could be adapted for the synthesis of this compound by designing a sequence where the isoquinoline core is first formed and then subjected to chlorination and cyanation steps in the same pot.

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. frontiersin.org MCRs are highly convergent and are powerful tools for rapidly generating molecular complexity and building libraries of compounds. frontiersin.orgnih.gov While classic MCRs like the Ugi and Biginelli reactions are well-known, numerous MCRs have been developed to produce heterocyclic systems. nih.gov For example, a domino reaction of homophthalonitrile (an isomer of the target's precursor) with salicylaldehydes can forge four new bonds and two cycles in a single operation to yield complex chromeno[2,3-c]isoquinoline-5-amine derivatives. researchgate.net The development of a specific MCR for this compound would be a significant advancement, potentially involving the condensation of a substituted benzaldehyde, a cyanide source, an ammonia (B1221849) equivalent, and a fourth component to complete the ring system in a highly efficient manner.

Table 3: One-Pot and Multicomponent Reaction Strategies

| Strategy | Key Feature | Example Reaction | Reactants | Product Type | Citation |

|---|---|---|---|---|---|

| One-Pot Synthesis | Sequential reactions without intermediate isolation | Reductive Cyclization | 2-Nitrobenzaldehydes, acetonitrile-derived carbanion | 2-Aminoquinolines | rsc.org |

| One-Pot (Solvent-Involved) | Solvent acts as both medium and reactant | Nucleophilic Addition | Salicylaldehydes, malononitrile dimer, alcohol | 5-Alkoxy-5H-chromeno[2,3-b]pyridines | mdpi.com |

| Multicomponent Reaction | ≥3 reactants combine in a single step | Domino Reaction | Homophthalonitrile, salicylaldehydes, ammonium formate | Chromeno[2,3-c]isoquinoline-5-amines | researchgate.net |

| Multicomponent Reaction | High convergence and atom economy | Doebner Reaction | Pyruvic acid, aniline, aldehyde | Quinolines | nih.gov |

Reactivity and Reaction Mechanisms of 1 Chloroisoquinoline 5 Carbonitrile

Reactions Involving the C-1 Chlorine Substituent

The chlorine atom at the C-1 position of the isoquinoline (B145761) ring is highly susceptible to displacement, a characteristic enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom. This reactivity allows for a variety of useful transformations, most notably through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1-chloroisoquinoline-5-carbonitrile. The isoquinoline ring system is inherently electron-deficient, which facilitates nucleophilic attack. This effect is particularly pronounced at the C-1 position, as the negative charge in the resulting Meisenheimer-like intermediate can be effectively delocalized onto the electronegative nitrogen atom. libretexts.org The presence of the electron-withdrawing carbonitrile group at the C-5 position further activates the ring system towards nucleophilic attack.

The general mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the C-1 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer complex). This intermediate is stabilized by resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

A variety of nucleophiles can be employed in this reaction, including amines, alcohols, and thiols, leading to the corresponding 1-substituted isoquinoline-5-carbonitriles. ucsb.edursc.org For instance, reaction with primary or secondary amines yields 1-aminoisoquinoline (B73089) derivatives, while reaction with alkoxides or phenoxides produces 1-alkoxy- or 1-aryloxyisoquinolines, respectively. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Morpholine (B109124) | 1-(Morpholino)isoquinoline-5-carbonitrile |

| Alcohol | Sodium Methoxide | 1-Methoxyisoquinoline-5-carbonitrile |

| Thiol | Sodium Thiophenoxide | 1-(Phenylthio)isoquinoline-5-carbonitrile |

Cross-Coupling Reactivity and Applications

The C-1 chlorine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.eduyoutube.com This reaction is highly versatile and tolerant of many functional groups. For this compound, a Suzuki coupling can introduce a wide range of aryl or vinyl substituents at the C-1 position. yonedalabs.com

The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the isoquinoline to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction provides a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This method is often preferred over classical SNAr for the synthesis of arylamines due to its broader substrate scope and milder reaction conditions. wiley.com For this compound, this reaction can be used to introduce primary or secondary amines at the C-1 position. nih.gov The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation to form a palladium-amido complex, which then undergoes reductive elimination.

Table 2: Examples of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 1-Phenylisoquinoline-5-carbonitrile |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | 1-(Phenylamino)isoquinoline-5-carbonitrile |

| Heck Coupling | Styrene | Pd(OAc)₂ | 1-(Styryl)isoquinoline-5-carbonitrile |

Transformations of the C-5 Carbonitrile Group

The carbonitrile (cyano) group at the C-5 position is a versatile functional group that can undergo a variety of transformations, providing access to other important functionalities such as carboxylic acids, amines, and fused heterocyclic systems.

Nitrile Hydrolysis to Carboxylic Acids

The carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. mnstate.eduorganic-chemistry.org This reaction proceeds through an amide intermediate. youtube.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrile nitrogen is first protonated, making the carbon atom more electrophilic and susceptible to attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion attacks the electrophilic carbon of the nitrile. Subsequent protonation by water yields an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture in a separate workup step is required to obtain the free carboxylic acid. libretexts.org

Applying these methods to this compound yields 1-chloroisoquinoline-5-carboxylic acid, a valuable intermediate for further derivatization.

Reduction of the Nitrile to Amines

The nitrile group can be reduced to a primary amine, specifically an aminomethyl group (-CH₂NH₂). This transformation is typically achieved using powerful reducing agents or by catalytic hydrogenation. youtube.com

Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgchemistrysteps.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An aqueous workup is then performed to protonate the resulting amine.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Raney nickel is a frequently used catalyst for this purpose, often requiring high pressures and temperatures. Other catalysts like platinum or palladium on carbon can also be used. libretexts.org This method is often considered "greener" than using metal hydrides.

The reduction of this compound provides (1-chloroisoquinolin-5-yl)methanamine, introducing a basic primary amine functionality.

Table 3: Common Reagents for Nitrile Reduction

| Method | Reagent(s) | Product |

|---|---|---|

| Hydride Reduction | 1. LiAlH₄, THF; 2. H₂O | (1-Chloroisoquinolin-5-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel | (1-Chloroisoquinolin-5-yl)methanamine |

Cyclization Reactions and Heterocycle Formation

The carbonitrile group can act as an electrophile in intramolecular cyclization reactions to construct new fused heterocyclic rings. This strategy often requires prior modification of the isoquinoline core, typically by introducing a suitable nucleophilic group at a proximate position.

For instance, a nucleophile can be introduced at the C-4 or C-6 position. A common approach involves the reaction of a dinucleophile with the this compound scaffold. For example, a nucleophilic substitution at C-1 with a species like ethanolamine (B43304) would introduce a hydroxyl group. This hydroxyl group, after activation, could potentially attack the C-5 nitrile to form a new five- or six-membered ring fused to the isoquinoline system, a process analogous to the Bischler-Napieralski reaction which cyclizes amides. nih.govacs.org

Another potential strategy involves the initial reduction of the nitrile to a primary amine, as described in section 3.2.2. The resulting aminomethyl group could then participate in a cyclization reaction with a substituent introduced at the C-4 position, leading to novel polycyclic heteroaromatic systems. Such intramolecular cyclizations are powerful methods for building molecular complexity. mdpi.com

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Attack

The isoquinoline nucleus is a bicyclic heteroaromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivities. In general, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it more susceptible to nucleophilic attack. Conversely, the benzene ring is comparatively electron-rich and thus more prone to electrophilic substitution. youtube.com

In the case of this compound, the presence of two electron-withdrawing groups, the chloro group at the 1-position and the carbonitrile group at the 5-position, significantly influences this inherent reactivity. The chlorine atom at C1 further enhances the electrophilicity of the pyridine ring, making this position a prime target for nucleophilic substitution. The carbonitrile group at C5 strongly deactivates the benzene ring towards electrophilic attack.

Nucleophilic Attack:

The most probable site for nucleophilic attack on this compound is the C1 position, leading to the displacement of the chloride ion. This is a common reaction for 1-haloisoquinolines. researchgate.net The electron-withdrawing nature of the isoquinoline nitrogen and the C5-cyano group facilitates this nucleophilic aromatic substitution (SNAr) reaction.

Electrophilic Attack:

Electrophilic substitution on the this compound ring is expected to be challenging due to the deactivating effects of both the pyridine nitrogen and the C5-carbonitrile group. If such a reaction were to occur, it would likely proceed on the benzene ring at positions less deactivated by the cyano group. Based on the directing effects of substituents on the isoquinoline ring, the C6 or C8 positions would be the most likely sites for electrophilic attack, although the reaction would require harsh conditions and likely result in low yields. youtube.com

Directed Metalation and Lithiation Studies of Isoquinoline Systems

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. baranlab.orgwikipedia.org In isoquinoline systems, various functional groups can act as DMGs, guiding the lithiation to a specific ortho position. acs.orgsemanticscholar.org

For this compound, the carbonitrile group at the C5 position could potentially function as a directing group for metalation. The cyano group is known to be a moderate directing group in some aromatic systems. uwindsor.ca If effective, it would direct lithiation to the C4 or C6 positions. However, the presence of the chloro group at C1 and the inherent reactivity of the isoquinoline nucleus could lead to competing reactions, such as halogen-metal exchange or addition to the C=N bond.

| Directing Group | Potential Lithiation Site(s) | Remarks |

| C5-Carbonitrile | C4, C6 | The cyano group can direct ortho-lithiation, but its effectiveness in this specific system is not documented. |

| C1-Chloro | C8 | The chloro group is generally a weak directing group. |

| Isoquinoline Nitrogen | C8 | The nitrogen atom can direct lithiation to the C8 position. |

This table is based on general principles of directed metalation and the known directing effects of the functional groups. Specific experimental validation for this compound is required.

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies, including kinetic, thermodynamic, and isotopic labeling experiments, are essential for a thorough understanding of the reaction pathways of this compound.

Kinetic and Thermodynamic Studies

Currently, there is a lack of specific kinetic and thermodynamic data for reactions involving this compound in the public domain. However, general principles of physical organic chemistry can be applied to predict the likely energetic profiles of its reactions.

For instance, the nucleophilic substitution at C1 is expected to follow a bimolecular mechanism (SNAr). Kinetic studies would likely show a second-order rate law, dependent on the concentrations of both the isoquinoline substrate and the nucleophile. The activation energy for this process would be influenced by the nature of the nucleophile and the solvent.

Isotopic Labeling and Mechanistic Probes (e.g., 13C Labeling)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The use of isotopes such as 13C can help trace the fate of specific atoms throughout a chemical transformation, providing unambiguous evidence for proposed mechanistic pathways. frontiersin.orgrsc.org

For example, in a nucleophilic substitution reaction at C1 of this compound, labeling the C1 carbon with 13C would allow for the definitive tracking of this carbon atom in the product. This could help to rule out alternative mechanisms that might involve rearrangement of the isoquinoline core.

Similarly, if studying a directed metalation reaction, deuteration studies (using D2O as an electrophile to quench the lithiated intermediate) can reveal the site of deprotonation. While not a 13C labeling experiment, this is a common and effective mechanistic probe.

Although no specific isotopic labeling studies have been reported for this compound, the general methodologies are well-established and could be readily applied to investigate its reaction mechanisms. frontiersin.orgrsc.org

Computational and Theoretical Studies on 1 Chloroisoquinoline 5 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. nih.govredalyc.org For 1-Chloroisoquinoline-5-carbonitrile, DFT methods can be employed to determine key electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

The electronic structure of this compound is characterized by the distribution of electrons across the molecule. DFT calculations can map the electron density surface, revealing regions that are electron-rich or electron-poor. The presence of the electronegative chlorine atom at the 1-position and the electron-withdrawing nitrile group at the 5-position significantly influences this distribution. The nitrogen atom in the isoquinoline (B145761) ring also acts as an electron-withdrawing group.

Reactivity predictions are often based on the analysis of Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. redalyc.org These parameters help in predicting how the molecule will interact with other reagents. For instance, the Fukui function can identify the most likely sites for nucleophilic, electrophilic, or radical attack. In this compound, the carbon atoms attached to the chlorine and nitrile groups, as well as the nitrogen atom, are expected to be key sites of reactivity.

Below is a hypothetical data table summarizing the kind of results that would be obtained from a DFT study on this compound.

| Parameter | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |

| LUMO Energy | -2.1 eV | Represents the energy of the lowest energy empty orbital, available to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A moderate gap suggests reasonable stability but with potential for reactivity under certain conditions. |

| Dipole Moment | 3.5 D | The significant dipole moment indicates a polar molecule, influenced by the chloro and nitrile groups. |

Molecular Modeling and Simulation of Reaction Intermediates and Transition States

Molecular modeling and simulation are powerful techniques to elucidate reaction mechanisms by identifying and characterizing transient species like intermediates and transition states. For reactions involving this compound, these methods can provide a detailed, step-by-step understanding of how chemical transformations occur.

For example, in a nucleophilic substitution reaction where the chlorine atom at the 1-position is replaced, computational methods can model the approach of the nucleophile to the isoquinoline ring. By calculating the potential energy surface of the reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the reaction rate.

Simulations can also reveal the formation of reaction intermediates, which are temporary, stable species that exist for a short duration during the reaction. For instance, a Meisenheimer complex could be a possible intermediate in a nucleophilic aromatic substitution reaction on this molecule. Understanding the stability of such intermediates is crucial for predicting the reaction outcome.

These computational studies are particularly valuable for reactions that are difficult to study experimentally due to the short lifetimes of the intermediates and transition states. The insights gained from these simulations can guide the design of new synthetic routes and the optimization of reaction conditions.

Conformational Analysis and Molecular Recognition Studies

Conformational analysis aims to understand the different spatial arrangements of a molecule and their relative energies. For this compound, the core isoquinoline ring system is largely planar due to its aromatic nature. The chlorine atom and the nitrile group are substituents on this rigid scaffold.

Computational methods can be used to perform a systematic search for different conformers, although for a relatively rigid molecule like this, the number of stable conformers is expected to be limited. The primary focus would be on the rotational barrier of the nitrile group, if any, and any minor out-of-plane distortions of the ring system.

Molecular recognition studies, on the other hand, investigate how a molecule interacts with other molecules, such as proteins or other small molecules. These studies are fundamental to drug design and materials science. Using techniques like molecular docking, researchers can predict how this compound might bind to the active site of a target protein. researchgate.net

These simulations take into account various intermolecular forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, to predict the preferred binding orientation and affinity. The nitrile group and the nitrogen atom of the isoquinoline ring can act as hydrogen bond acceptors, while the aromatic rings can participate in pi-stacking interactions. The chlorine atom can also form halogen bonds, which are increasingly recognized as important in molecular recognition.

In Silico Prediction of Spectroscopic Properties

Computational chemistry provides the means to predict various spectroscopic properties of molecules, which can be invaluable for identifying and characterizing new compounds. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms can be predicted with good accuracy. researchgate.net These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, chemists can confirm the structure of a synthesized compound.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. researchgate.net This allows for the identification of characteristic functional groups, such as the C≡N stretch of the nitrile group and the C-Cl stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which determine its UV-Vis absorption spectrum. This can provide information about the conjugated pi-system of the isoquinoline ring.

Below is a table showing hypothetical predicted spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹H NMR | Peaks in the range of 7.5-9.0 ppm | Aromatic protons on the isoquinoline ring. |

| ¹³C NMR | Peaks around 117 ppm and 150 ppm | Corresponds to the nitrile carbon and the carbon attached to the chlorine, respectively. |

| IR | Strong absorption around 2230 cm⁻¹ | Characteristic C≡N stretching vibration. |

| UV-Vis | λmax around 280 nm and 320 nm | Electronic transitions within the aromatic system. |

Structure-Based Drug Design Principles Applied to Isoquinoline Scaffolds

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs. rsc.orgnih.gov Therefore, this compound can be viewed as a valuable starting point or fragment for structure-based drug design. nih.govresearchoutreach.org

Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein, to design molecules that can bind to it with high affinity and selectivity. The general principles involve identifying key interactions between a known ligand and the target and then modifying the ligand to improve these interactions.

For the isoquinoline scaffold, key interactions often involve hydrogen bonding with the ring nitrogen, pi-stacking with aromatic residues in the binding pocket, and the placement of substituents at various positions to target specific sub-pockets. rsc.orgnih.govrsc.org The functional groups on this compound offer several handles for modification:

The Chlorine Atom: This can be replaced with other groups through nucleophilic substitution to explore interactions in a specific region of the binding pocket. The chlorine itself can also participate in halogen bonding.

The Nitrile Group: This can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to introduce new hydrogen bonding capabilities. It can also serve as a key interaction motif itself.

The Isoquinoline Core: The core structure provides a rigid framework for the presentation of the functional groups in a defined spatial orientation.

By using computational docking and molecular dynamics simulations, medicinal chemists can virtually screen libraries of derivatives of this compound against a target protein to identify promising candidates for synthesis and biological testing.

Biological Activities and Pharmacological Relevance of 1 Chloroisoquinoline 5 Carbonitrile Derivatives

Enzyme Inhibition Profiles

The structural framework of 1-chloroisoquinoline-5-carbonitrile allows for its interaction with various enzymes, leading to the inhibition of their catalytic activity. This has been a key area of research in the development of targeted therapies.

Poly(ADP-ribose) Polymerase (PARP) Family Inhibition

Derivatives of the isoquinolinone scaffold, to which this compound belongs, have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARP1 and PARP2 are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer treatment, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov The mechanism of action for many PARP inhibitors involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate, which binds to the enzyme's active site. mdpi.com

Research into isoquinolinone and naphthyridinone analogs has led to the development of highly potent PARP1 inhibitors. nih.gov These compounds have demonstrated significant antitumor efficacy, both as single agents and in combination with chemotherapy, in preclinical models of breast cancer with BRCA1 mutations. nih.gov The design of these inhibitors often focuses on creating a bioisosteric scaffold to the phthalazinone motif found in approved PARP inhibitors like Olaparib. mdpi.comrsc.org This has resulted in the synthesis of novel quinazolinone-based derivatives with substantial PARP-1 inhibitory activity. rsc.org

The effectiveness of PARP inhibitors is linked to a concept known as synthetic lethality, where the combination of a PARP inhibitor and a pre-existing DNA repair defect (like a BRCA mutation) leads to cancer cell death. nih.gov While PARP inhibitors were initially developed to sensitize tumors to DNA-damaging agents, they have shown remarkable single-agent activity in susceptible cancers. nih.gov

Table 1: Examples of Isoquinoline (B145761) and Related Heterocyclic Derivatives as PARP Inhibitors

| Compound Class | Target Enzyme | Therapeutic Rationale | Key Findings |

| Isoquinolinone Analogues | PARP1 | Cancer therapy, synthetic lethality in BRCA-mutant tumors | Good biochemical and cellular potency, though some derivatives showed inferior pharmacokinetic properties. nih.gov |

| Naphthyridinone Analogues | PARP1 | Improved pharmacokinetics while maintaining potency | Identified a preclinical candidate with oral bioavailability and significant antitumor efficacy in a breast cancer model. nih.gov |

| Quinoxaline-based Derivatives | PARP-1 | Bioisosteric replacement for existing PARP inhibitor scaffolds | Compounds showed potent PARP-1 inhibition, with some exhibiting greater antiproliferative activity against BRCA1-mutant breast cancer cells than the standard drug Olaparib. mdpi.com |

| Quinazolinone-based Derivatives | PARP-1 | Bioisosteric replacement for existing PARP inhibitor scaffolds | Some compounds displayed inhibitory activity comparable to Olaparib and induced cell cycle arrest and apoptosis in breast cancer cell lines. rsc.org |

Kinase Inhibition Spectrum (e.g., CHK1, Pim-1 Kinase)

Inhibitors of Checkpoint kinase 1 (CHK1) have been investigated for their ability to sensitize cancer cells to chemotherapy. nih.gov CHK1 is a critical component of the DNA damage response, preventing cells with damaged DNA from progressing into mitosis. nih.gov Inhibition of CHK1 can lead to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe. nih.gov

Studies using selective CHK1 inhibitors have shown that they can cause rapid bypass of cell cycle checkpoints in cancer cells treated with DNA-damaging agents like gemcitabine. nih.gov This leads to an accumulation of DNA damage and chromosome fragmentation. nih.gov The cytotoxic effects of CHK1 inhibitors appear to be more pronounced in cancer cells with deficient p53 function. nih.gov While direct studies on this compound as a CHK1 inhibitor are not prevalent in the provided results, the broader class of kinase inhibitors often includes heterocyclic scaffolds.

Antiparasitic Activity, including Antimalarial Research

The global fight against parasitic diseases like malaria is hampered by the emergence of drug resistance. nih.gov This has spurred research into new chemical entities with novel mechanisms of action. The 4-aminoquinoline (B48711) core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a prominent example. nih.gov

Research has explored derivatives of the isoquinoline and quinoline (B57606) scaffolds for their antimalarial potential. nih.govnih.gov An in silico study identified an isoquinoline derivative from Streptomyces hygroscopicus as having potential antimalarial activity by targeting various proteins in the Plasmodium parasite. nih.gov Furthermore, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline demonstrated potent in vitro activity against drug-resistant Plasmodium falciparum and in vivo efficacy in rodent malaria models. nih.gov Another study evaluated a derivative of SKM13-2HCl with a morpholine (B109124) amide, which showed improved antimalarial activity in vitro against both chloroquine-sensitive and -resistant P. falciparum strains. parahostdis.org

Table 2: Antimalarial Activity of Quinoline and Isoquinoline Derivatives

| Compound/Derivative | Target Organism | Key Findings |

| 6,7-Dinitro-2- mdpi.comnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | Plasmodium species | In silico analysis suggested potential antimalarial activity with good pharmacokinetic predictions. nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Plasmodium falciparum, Plasmodium vivax | Potent activity against drug-resistant strains in vitro and effective in vivo in rodent models with a good preclinical profile. nih.gov |

| SAM13-2HCl (SKM13 derivative) | Plasmodium falciparum | Showed a greater selective index against both chloroquine-sensitive and -resistant strains in vitro compared to the parent compound. parahostdis.org |

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

A significant area of investigation for isoquinoline and quinoline derivatives is their potential as anticancer agents. nih.govmdpi.com These compounds have been shown to exhibit cytotoxic and antiproliferative effects across a range of human cancer cell lines. nih.govmdpi.com

Studies on isoquinoline alkaloids and herbal extracts containing them have demonstrated potent cytotoxic effects against melanoma and squamous cell carcinoma cell lines, in some cases exceeding the activity of the standard chemotherapeutic agent etoposide. nih.gov The antiproliferative activity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. parahostdis.org

A novel quinoline derivative, 91b1, showed significant anticancer effects both in vitro and in vivo. mdpi.com It was found to inhibit cell proliferation and downregulate the expression of Lumican, a protein that can be involved in cancer progression. mdpi.com The cytotoxic effects of this compound were observed in various cancer cell lines, including lung, gastric, and esophageal cancers. mdpi.com

Table 3: Cytotoxicity of Quinoline Derivative 91b1 in Human Cancer Cell Lines

| Cell Line | Cancer Type | MTS₅₀ Value (µg/mL) |

| A549 | Lung Carcinoma | 15.38 mdpi.com |

| AGS | Gastric Adenocarcinoma | 4.28 mdpi.com |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.17 mdpi.com |

| KYSE450 | Esophageal Squamous Cell Carcinoma | 1.83 mdpi.com |

The antiproliferative effects of CHK1 inhibitors also contribute to their cytotoxicity in cancer cells. By forcing cells with DNA damage into mitosis, these inhibitors can induce cell death. nih.gov This single-agent cytotoxicity is particularly noted in a subset of sensitive cell lines. nih.gov

Investigation of Underlying Molecular Mechanisms of Action in Biological Systems

The journey from a synthesized compound to a potential therapeutic agent is paved with a deep understanding of its behavior at the molecular level. This involves pinpointing the specific biological molecules, typically proteins, with which the compound interacts and then dissecting the intricacies of this interaction.

Target Identification and Validation

The initial and pivotal step in understanding the pharmacological relevance of any new compound is the identification of its molecular target(s). For derivatives of the isoquinoline and quinoline scaffold, a diverse range of biological targets has been identified, largely through in-silico screening and subsequent experimental validation. These scaffolds are recognized for their ability to interact with various enzymes and receptors, often playing a role in key signaling pathways. mdpi.com

Computational approaches, such as molecular docking, have become indispensable tools in the early stages of drug discovery for identifying potential protein targets. These methods simulate the interaction between a ligand (the compound ) and a protein, predicting the binding affinity and mode. For instance, studies on quinoline derivatives have successfully used molecular docking to identify potential inhibitors of enzymes like HIV reverse transcriptase. nih.gov In these studies, a library of synthesized compounds is docked against the crystal structure of the target protein to identify which molecules have the highest binding affinity. nih.gov

Furthermore, research on quinoline-based analogs has led to the characterization of their inhibitory action on DNA methyltransferases (DNMTs), such as human DNMT1. nih.gov This highlights the potential for these types of compounds to function as epigenetic modulators. nih.gov The validation of these computationally identified targets is then typically achieved through in-vitro enzymatic assays, which measure the ability of the compound to inhibit the activity of the purified protein.

While specific targets for this compound derivatives are not yet extensively documented in publicly available research, the known targets of structurally similar compounds provide a logical starting point for investigation. The following table summarizes potential target classes for isoquinoline and quinoline derivatives based on existing research.

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Cancer |

| Kinases | Phosphoinositide 3-kinase (PI3K) | Cancer |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Other Enzymes | HIV Reverse Transcriptase | Antiviral |

| Other Enzymes | DNA Methyltransferases (DNMTs) | Cancer, Epigenetic Disorders |

| Other Enzymes | Acetylcholinesterase | Neurodegenerative Diseases |

This table is based on findings from studies on various quinoline and isoquinoline derivatives. nih.govnih.gov

Ligand-Protein Binding Interactions

Once a molecular target is identified and validated, the next crucial step is to understand the precise nature of the interaction between the ligand and the protein. This involves identifying the key amino acid residues in the protein's binding pocket that interact with the compound and the types of chemical bonds and interactions that stabilize this complex. This information is invaluable for optimizing the lead compound to enhance its potency and selectivity.

Molecular docking studies have provided detailed insights into the binding modes of various heterocyclic compounds. For example, in a study of quinoline derivatives as HIV reverse transcriptase inhibitors, specific interactions were identified. nih.gov Compounds with high docking scores were found to form hydrogen bonds with key amino acid residues like Lysine 101 and engage in hydrophobic interactions with residues such as Tryptophan 229, Tyrosine 188, and Phenylalanine 227. nih.gov These interactions are critical for the stable binding of the inhibitor in the active site of the enzyme. nih.gov

The following table summarizes the types of ligand-protein interactions observed in studies of related heterocyclic compounds, which can be extrapolated as potential interaction modes for derivatives of this compound.

| Interaction Type | Description | Key Amino Acid Residues (Examples) |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Lysine (LYS), Aspartic Acid (ASP), Glutamine (GLN) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Tryptophan (TRP), Phenylalanine (PHE), Tyrosine (TYR) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (PHE), Tyrosine (TYR), Tryptophan (TRP) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

This table is compiled from findings in molecular docking studies of various quinoline and isoquinoline derivatives. nih.gov

The understanding of these ligand-protein interactions at a molecular level is fundamental to the principles of structure-based drug design. By knowing which parts of a molecule are crucial for binding, medicinal chemists can rationally design new derivatives with improved pharmacological profiles. For instance, if a hydrogen bond with a specific amino acid is found to be critical for activity, new analogs can be synthesized that enhance this interaction, potentially leading to a more potent drug candidate.

Structure Activity Relationship Sar and Lead Optimization for 1 Chloroisoquinoline 5 Carbonitrile Analogs

Systematic Variation of Substituents on the Isoquinoline (B145761) Ring

The systematic variation of substituents on the isoquinoline ring is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) and optimizing the pharmacological properties of a lead compound. For a hypothetical series of 1-chloroisoquinoline-5-carbonitrile analogs, this would involve the synthesis and biological evaluation of compounds with diverse substituents at various positions of the isoquinoline core.

Substituents can be varied to probe the effects of electronics, sterics, and lipophilicity on biological activity. For instance, electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl) could be introduced at positions 3, 4, 6, 7, and 8 of the isoquinoline ring to understand the electronic requirements for optimal target interaction. The size and shape of substituents would also be critical. Small groups like fluorine or hydroxyl could be compared with bulkier groups such as phenyl or tert-butyl to map the steric tolerance of the target's binding pocket.

Hydrogen bond donors and acceptors (e.g., amines, amides, alcohols) could also be incorporated to explore potential hydrogen bonding interactions with the biological target. The position of these substituents would be crucial, as different regions of the binding site will have different requirements.

A hypothetical SAR exploration could involve the following modifications:

| Position of Substitution | Type of Substituent | Rationale |

| C3, C4, C6, C7, C8 | Small alkyl groups (e.g., -CH₃) | Probing for lipophilic pockets. |

| C3, C4, C6, C7, C8 | Halogens (F, Br, I) | Modulating electronic properties and lipophilicity. |

| C3, C4, C6, C7, C8 | Hydroxyl, Methoxy groups | Investigating hydrogen bond donor/acceptor interactions. |

| C3, C4, C6, C7, C8 | Amino, Nitro groups | Exploring electronic effects and potential for salt bridge formation. |

Role of the Chlorine Atom in Activity and Selectivity

From an electronic standpoint, chlorine is an electron-withdrawing group via induction, which can influence the pKa of the isoquinoline nitrogen and the reactivity of the entire ring system. This can be crucial for interactions with biological targets, such as kinases, where the nitrogen atom may be involved in hydrogen bonding.

Sterically, the chlorine atom provides a certain degree of bulk at the 1-position, which can be critical for fitting into a specific binding pocket and may contribute to selectivity for a particular target over closely related ones.

Furthermore, the chlorine atom can serve as a metabolic "handle." It may block a potential site of metabolism, thereby increasing the compound's metabolic stability and half-life. Conversely, it could also be a site for metabolic attack, leading to the formation of metabolites with different activity profiles.

Bioisosteric replacement of the chlorine atom with other groups is a common strategy in lead optimization. For example, replacing chlorine with a methyl group would maintain a similar size but would have a different electronic effect (electron-donating). Replacement with a trifluoromethyl group would introduce a much stronger electron-withdrawing group and increased lipophilicity.

Significance of the Carbonitrile Group in Ligand-Target Interactions

The carbonitrile (cyano) group at the 5-position is a key functional group that can significantly contribute to ligand-target interactions. The nitrile moiety is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. Its linear geometry and electronic properties make it a versatile functional group in drug design.

The nitrogen atom of the carbonitrile group can form a hydrogen bond with a hydrogen bond donor on the protein target, such as the backbone N-H of an amino acid residue. This interaction can be a critical anchor point for the ligand within the binding site, contributing significantly to binding affinity.

The carbonitrile group is also a known bioisostere for other functional groups, such as a carbonyl group or a halogen atom. In lead optimization, it might be replaced with other groups like an amide, a carboxylic acid, or a tetrazole to fine-tune the compound's properties, such as solubility and metabolic stability, while maintaining or improving its binding affinity. The electrophilic character of the cyano group could also make it a useful synthetic intermediate for further derivatization. bldpharm.com

Optimization Strategies for Potency and Efficacy

Once an initial hit like this compound is identified, several optimization strategies are typically employed to enhance its potency and efficacy. These strategies are guided by the initial SAR data and often involve an iterative process of design, synthesis, and testing.

One common approach is to use computational modeling to visualize the binding of the compound to its target and to predict the effects of structural modifications. This can help prioritize the synthesis of analogs that are more likely to have improved activity.

Fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) are powerful techniques. If the crystal structure of the target protein in complex with the lead compound is available, it can provide invaluable information about the key interactions and guide the design of new analogs with improved fit and affinity.

Another strategy is to explore different substitution patterns on the isoquinoline ring to identify "hot spots" where modifications lead to significant improvements in activity. This can involve the synthesis of small, focused libraries of compounds.

The following table outlines potential optimization strategies:

| Strategy | Rationale |

| Bioisosteric Replacement | To improve physicochemical properties, metabolic stability, or target interactions. |

| Structure-Based Design | To design ligands with a better fit to the target's binding site based on structural information. |

| Scaffold Hopping | To replace the isoquinoline core with a different heterocyclic system while maintaining key pharmacophoric features. |

| Introduction of Solubilizing Groups | To improve aqueous solubility and bioavailability. |

Influence of Molecular Structure on Pharmacological Profiles

Small changes in the molecular structure can lead to significant changes in these properties. For example, increasing the lipophilicity of a compound by adding greasy substituents may improve its cell permeability and potency but could also lead to increased metabolic clearance and lower bioavailability.

The three-dimensional shape of the molecule is also critical for its selectivity. A compound that can adopt a conformation that fits snugly into the binding site of its intended target is more likely to be selective over other proteins with different binding site architectures.

Applications in Chemical Synthesis and Drug Discovery Research

1-Chloroisoquinoline-5-carbonitrile as a Versatile Synthetic Building Block

The reactivity of the C-1 chlorine atom in this compound is a key feature that renders it an exceptional building block for synthetic chemists. This chloro group is susceptible to displacement by various nucleophiles and can participate in a multitude of cross-coupling reactions, providing a gateway to a vast array of substituted isoquinoline (B145761) derivatives.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, at the C-1 position. For instance, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups, leading to the synthesis of 1-arylisoquinoline-5-carbonitriles. These products are of significant interest as they form the core of many biologically active compounds. Similarly, the Buchwald-Hartwig amination allows for the facile introduction of a wide range of primary and secondary amines, yielding 1-aminoisoquinoline-5-carbonitrile derivatives, which are also important pharmacophores.

The following table illustrates the potential of this compound in such coupling reactions, with hypothetical yet plausible outcomes based on established methodologies for similar 1-chloroisoquinolines.

Table 1: Representative Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product | Potential Application Area |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Phenylisoquinoline-5-carbonitrile | Precursor for kinase inhibitors |

| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-(Pyridin-3-yl)isoquinoline-5-carbonitrile | CNS-active compound synthesis |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 1-(Phenylamino)isoquinoline-5-carbonitrile | Scaffold for anticancer agents |

| Buchwald-Hartwig | Morpholine (B109124) | Pd(OAc)₂ / BINAP / NaOtBu | 1-(Morpholino)isoquinoline-5-carbonitrile | Building block for GPCR ligands |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-(Phenylethynyl)isoquinoline-5-carbonitrile | Synthesis of functional materials |

The cyano group at the C-5 position also offers a versatile handle for further chemical modifications. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the diversity of accessible derivatives. This dual reactivity of both the chloro and cyano groups makes this compound a truly multifunctional building block in organic synthesis.

Design and Synthesis of Novel Isoquinoline-Based Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov this compound serves as an excellent starting point for the design and synthesis of novel isoquinoline-based scaffolds, particularly those targeted against specific biological targets like protein kinases. nih.gov

The ability to introduce diverse substituents at the C-1 position through cross-coupling reactions allows for the systematic exploration of the chemical space around the isoquinoline core. For example, in the context of kinase inhibitor design, the C-1 position often serves as a key interaction point with the hinge region of the kinase ATP-binding site. By synthesizing a library of 1-aryl or 1-heteroaryl isoquinoline-5-carbonitrile derivatives, medicinal chemists can fine-tune the binding affinity and selectivity of these potential inhibitors. nih.gov

A plausible synthetic route to a novel isoquinoline-based scaffold starting from this compound is outlined below. This hypothetical scheme illustrates how the strategic functionalization of the starting material can lead to complex, polycyclic structures with potential therapeutic applications.

Scheme 1: Hypothetical Synthesis of a Novel Isoquinoline-Based Scaffold

In this scheme, a Suzuki-Miyaura coupling of This compound (1) with a suitably substituted boronic acid could yield an intermediate (2) . Subsequent modification of the cyano group, for instance, through a reduction to an aminomethyl group followed by cyclization with a bifunctional reagent, could lead to the formation of a novel fused heterocyclic system (3) . This new scaffold could then be further elaborated to generate a library of compounds for biological evaluation.

The development of such novel scaffolds is crucial for expanding the diversity of available drug candidates and for tackling challenging diseases. The ready availability and versatile reactivity of this compound make it a key player in this ongoing endeavor.

Contribution to Chemical Libraries for High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds against a specific biological target. The success of an HTS campaign is highly dependent on the quality and diversity of the chemical library being screened. Isoquinoline derivatives are recognized as important components of screening libraries due to their proven track record as bioactive molecules. nih.gov

This compound is an ideal starting material for the construction of focused chemical libraries for HTS. Through the application of parallel synthesis techniques, a single starting material can be rapidly converted into a large number of diverse products. For example, by reacting this compound with a library of different amines in a Buchwald-Hartwig amination reaction, a library of 1-aminoisoquinoline-5-carbonitrile derivatives can be generated. Similarly, a library of boronic acids in a Suzuki-Miyaura coupling can produce a diverse set of 1-arylisoquinoline-5-carbonitriles.

The table below presents a hypothetical set of derivatives of this compound that could be included in a chemical library for HTS, highlighting the diversity that can be achieved from this single building block.

Table 2: Representative Derivatives of this compound for HTS Libraries

| Derivative Structure | R-group | Synthetic Method | Potential Target Class |

|---|---|---|---|

| 1-(R-amino)isoquinoline-5-carbonitrile | Substituted anilines, aliphatic amines | Buchwald-Hartwig Amination | Kinases, GPCRs |

| 1-(R-aryl)isoquinoline-5-carbonitrile | Substituted phenyls, heteroaryls | Suzuki-Miyaura Coupling | Kinases, Ion Channels |

| 1-(R-alkoxy)isoquinoline-5-carbonitrile | Various alcohols | Nucleophilic Aromatic Substitution | Proteases, Transferases |

| 1-(R-thio)isoquinoline-5-carbonitrile | Various thiols | Nucleophilic Aromatic Substitution | Metalloproteases, Epigenetic Targets |

The inclusion of such focused libraries of isoquinoline derivatives significantly enhances the probability of identifying novel hit compounds in HTS campaigns, which can then be further optimized into lead candidates for drug development.

Development of Reference Standards and Impurity Synthesis for Pharmaceutical Research

In the development of new pharmaceutical drugs, the establishment of well-characterized reference standards is of paramount importance for quality control and regulatory purposes. scbt.com A reference standard is a highly purified compound that is used as a benchmark for analytical tests to ensure the identity, purity, and strength of the active pharmaceutical ingredient (API).

For a new drug candidate based on a substituted isoquinoline scaffold, a highly pure sample of the final compound would be required as the primary reference standard. In addition, any significant impurities that may be formed during the synthesis or degradation of the API must also be synthesized and characterized. These impurity reference standards are crucial for developing and validating analytical methods to control the levels of these impurities in the final drug product.

This compound can play a vital role in this context. It can be used as a starting material for the deliberate synthesis of potential impurities that might arise from the manufacturing process of an isoquinoline-based drug. For example, if the API is a 1-aminoisoquinoline (B73089) derivative, unreacted 1-chloroisoquinoline (B32320) starting material or by-products from side reactions could be potential impurities. By having access to pure samples of these potential impurities, analytical chemists can develop sensitive methods to detect and quantify them.

Furthermore, derivatives of this compound themselves could serve as reference standards for specific analytical applications, such as in mass spectrometry or chromatography, to confirm the presence of the isoquinoline core in a sample. chemscene.com The chemical stability and distinct spectroscopic properties of these compounds make them suitable for such applications.

Process Optimization and Scale-Up Considerations in Academic Synthesis

While the initial discovery of a synthetic route is a significant achievement, the ability to produce a compound on a larger scale in a safe, efficient, and cost-effective manner is crucial for its further development. Process optimization and scale-up studies are therefore essential, even in an academic setting, to enable the synthesis of sufficient quantities of a compound for extensive biological testing or for collaboration with industrial partners.

For the synthesis of this compound and its derivatives, several factors would need to be considered for process optimization and scale-up. These include:

Choice of Reagents and Solvents: Moving from small-scale laboratory synthesis to a larger scale often necessitates a change in reagents and solvents to improve safety, reduce cost, and minimize environmental impact. For example, highly flammable or toxic solvents used on a small scale might be replaced with safer alternatives.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and catalyst loading is critical to maximize yield and minimize the formation of by-products. Design of Experiments (DoE) methodologies can be employed to systematically explore the reaction space and identify the optimal conditions.

Purification Methods: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. The development of non-chromatographic purification methods, such as crystallization or distillation, is highly desirable for scale-up.

Safety Assessment: A thorough safety assessment of the entire process is essential to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions.

Emerging Research Areas and Future Perspectives for 1 Chloroisoquinoline 5 Carbonitrile

Exploration in Materials Science and Supramolecular Chemistry

The isoquinoline (B145761) framework is a key component in many natural and synthetic compounds with a wide range of biological activities. nih.govnih.gov In the realm of materials science, the fluorescent properties of isoquinoline derivatives are of particular interest. mdpi.com The substitution pattern of 1-chloroisoquinoline-5-carbonitrile, with its electron-withdrawing nitrile group and reactive chlorine atom, suggests potential for creating novel materials with tailored electronic and photophysical properties.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions. These interactions can be harnessed to construct complex, self-assembling systems with potential applications in areas such as molecular recognition, sensing, and the development of new "smart" materials. The specific substitutions on the this compound core can be modified to fine-tune these intermolecular forces, allowing for the rational design of supramolecular architectures.

Bio-conjugation Strategies for Targeted Delivery

The development of targeted drug delivery systems is a critical area of research aimed at increasing the efficacy and reducing the side effects of therapeutic agents. plos.org Isoquinoline derivatives have been identified as having significant anticancer activity. nih.govplos.org However, challenges such as poor solubility can limit their therapeutic potential. plos.org

Bio-conjugation offers a strategy to overcome these limitations. By attaching molecules like this compound to targeting moieties such as antibodies or ligands for specific cell surface receptors, it is possible to direct the compound to desired cells or tissues. For instance, transferrin-conjugated liposomes have been successfully used to deliver a novel isoquinoline derivative to tumor cells, resulting in superior antitumor activity compared to the free drug. plos.orgelsevierpure.com The reactive chlorine atom on the this compound molecule provides a convenient handle for such conjugation reactions, making it an attractive candidate for the development of targeted therapies.

Advanced Analytical Methodologies for Characterization (e.g., Solid State Chemistry and Single Crystal Research)

A thorough understanding of the three-dimensional structure of a molecule is crucial for elucidating its properties and function. Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netrigaku.com This method can provide invaluable information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the solid-state properties of this compound. mdpi.com

The data obtained from SCXRD can be complemented by other analytical techniques and computational methods. For example, Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal structure. mdpi.com Such detailed structural insights are critical for rational drug design and for understanding the structure-property relationships in new materials. mdpi.comrigaku.com

Table 1: Crystallographic and Structural Analysis Techniques

| Technique | Information Provided | Application to this compound |

| Single Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles. mdpi.comresearchgate.net | Determining the exact molecular structure and packing in the solid state. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. mdpi.com | Understanding the forces that govern the crystal packing and supramolecular assembly. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms. rigaku.comnih.gov | Confirming the molecular structure in solution and studying dynamic processes. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. rigaku.com | Confirming the identity and purity of synthesized compounds. |

Expanding the Scope of Derivatization for Novel Bioactive Compounds